molecular formula C20H16N6O3 B2481278 3-(2-oxo-2-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one CAS No. 1251562-54-5

3-(2-oxo-2-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one

Cat. No.: B2481278
CAS No.: 1251562-54-5
M. Wt: 388.387
InChI Key: KKVCYUQAEYNJSM-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one is a heterocyclic compound known for its rich structural complexity and potential applications in various scientific fields. This compound embodies a fusion of diverse heterocycles including pyridine, oxadiazole, azetidine, and quinazoline, making it a subject of interest for organic chemists and pharmaceutical researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

One approach for synthesizing 3-(2-oxo-2-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one involves the formation of each heterocyclic ring separately followed by strategic coupling and cyclization steps.

  • Synthesis of 3-(3-(pyridin-2-yl)-1,2,4-oxadiazole): : This intermediate can be synthesized by reacting 2-pyridinecarboxylic acid hydrazide with cyanogen bromide under basic conditions.

  • Formation of azetidine ring: : The next step involves the formation of the azetidine ring, which can be achieved through a nucleophilic substitution reaction involving a halogenated ethyl derivative.

  • Coupling to form the final compound: : The previously synthesized intermediates are coupled via a series of amide bond formations and cyclization reactions under controlled temperatures and using appropriate catalysts.

Industrial Production Methods

In industrial settings, the synthesis of such complex molecules is usually carried out in batch reactors with precise control over reaction conditions to maximize yield and purity. Key considerations include temperature control, solvent selection, and the use of high-efficiency catalytic systems to facilitate the various coupling and cyclization steps.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including but not limited to:

  • Oxidation: : Conversion of the heterocyclic nitrogen atoms to their respective oxides.

  • Reduction: : Selective hydrogenation of double bonds within the heterocyclic rings.

  • Substitution: : Electrophilic or nucleophilic substitutions primarily on the pyridine and oxadiazole rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides, acyl halides.

Major Products Formed

  • Oxidation: : Formation of oxides of nitrogen-containing heterocycles.

  • Reduction: : Saturated heterocycles with hydrogenated double bonds.

  • Substitution: : Various substituted derivatives depending on the electrophile or nucleophile used.

Scientific Research Applications

The compound's unique structure enables it to play a significant role in various fields:

  • Chemistry: : Used as a building block for the synthesis of more complex organic molecules.

  • Biology: : Studied for its interactions with biological macromolecules, potential enzyme inhibitors.

  • Medicine: : Investigated for its therapeutic potential in treating diseases due to its bioactive properties.

  • Industry: : Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action primarily involves interactions with molecular targets such as enzymes, receptors, and DNA. The heterocyclic rings enable strong binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved often depend on the biological context and the exact molecular target.

Comparison with Similar Compounds

Comparison with Other Compounds

The compound stands out due to its unique combination of pyridine, oxadiazole, azetidine, and quinazoline rings, which is not commonly found in other molecules. This structural uniqueness offers distinctive chemical reactivity and biological activity.

List of Similar Compounds

  • 3-(pyridin-2-yl)-1,2,4-oxadiazole derivatives

  • Azetidine-1-yl-ethyl derivatives

  • Quinazolin-4(3H)-one derivatives

The above compounds share similarities in individual ring structures but do not combine all four heterocycles as seen in 3-(2-oxo-2-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one, making this compound distinct in its class.

Properties

IUPAC Name

3-[2-oxo-2-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O3/c27-17(11-26-12-22-15-6-2-1-5-14(15)20(26)28)25-9-13(10-25)19-23-18(24-29-19)16-7-3-4-8-21-16/h1-8,12-13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVCYUQAEYNJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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